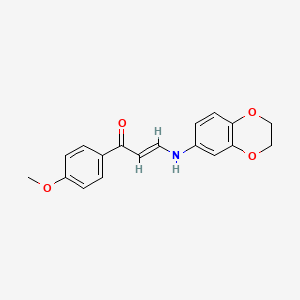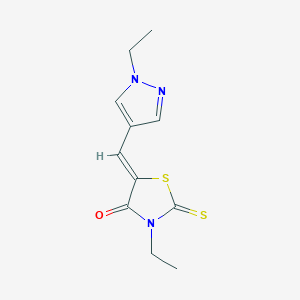![molecular formula C21H26N8O B10957151 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957151.png)
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a pyridine derivative. Key steps include:
Formation of Pyrazole Rings: Starting from appropriate diketones or hydrazines, pyrazole rings are synthesized through cyclization reactions.
Coupling Reactions: The pyrazole intermediates are then coupled with a pyridine derivative under conditions that promote the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents.
Process Intensification: Utilizing continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development against diseases like cancer and infectious diseases .
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole share structural similarities and are studied for similar applications.
Pyridine Derivatives: Compounds such as 2,6-dimethylpyridine and 4-aminopyridine are also structurally related and used in various chemical and biological studies.
Uniqueness
What sets 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its multi-ring structure, which provides a unique combination of electronic and steric properties. This makes it particularly versatile in binding to biological targets and in undergoing diverse chemical reactions.
Properties
Molecular Formula |
C21H26N8O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N8O/c1-6-7-29-20-19(13(2)26-29)16(21(30)22-9-15-10-23-27(4)12-15)8-18(25-20)17-11-24-28(5)14(17)3/h8,10-12H,6-7,9H2,1-5H3,(H,22,30) |
InChI Key |
BJJSMYOFJAAMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NCC4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10957083.png)
![(2E)-3-[(4-ethoxyphenyl)amino]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B10957085.png)
![1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10957093.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957111.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957114.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957115.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10957117.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10957123.png)
![ethyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10957133.png)

![2-(2,4-dichlorophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10957146.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957147.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957154.png)
